(3R)-1-ethylpiperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC13603584
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H18Cl2N2 |
|---|---|
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | (3R)-1-ethylpiperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 |
| Standard InChI Key | ZALZJTCVUWJOAE-XCUBXKJBSA-N |
| Isomeric SMILES | CCN1CCC[C@H](C1)N.Cl.Cl |
| SMILES | CCN1CCCC(C1)N.Cl.Cl |
| Canonical SMILES | CCN1CCCC(C1)N.Cl.Cl |
Introduction
(3R)-1-ethylpiperidin-3-amine dihydrochloride is a compound of significant interest in organic synthesis and medicinal chemistry. It is derived from the piperidine ring, a common structural motif found in many biologically active compounds. This compound serves as a reagent for developing new compounds and is often utilized in research settings to study enzyme inhibitors and other biological interactions.
Synthesis of (3R)-1-ethylpiperidin-3-amine dihydrochloride
The synthesis of this compound typically involves several key steps starting from readily available precursors. One common synthetic route involves using D-ornithine hydrochloride as a starting material, which undergoes several reactions including thionyl chloride treatment, esterification, and cyclization to yield the target compound.
Applications and Mechanism of Action
(3R)-1-ethylpiperidin-3-amine dihydrochloride is primarily used as a building block in synthesizing biologically active compounds. Its mechanism of action depends on the specific biological context and target molecule involved. As an amine, it can interact with various biological targets such as enzymes and receptors.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume